4-(2,3-dimethylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
Overview
Description
4-(2,3-dimethylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.13511374 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
Research on similar compounds has shown significant potential in medicinal chemistry, particularly in the development of inhibitors for various biological targets. For instance, derivatives incorporating benzothiazole groups have been evaluated as dipeptidyl peptidase IV (DPP-IV) inhibitors, showing potent inhibitory activity, which is crucial for the treatment of type 2 diabetes (Nitta et al., 2008). Another study synthesized a series of benzothiazoles and benzoxazoles, evaluating their antitumor activities against human breast cancer cell lines, with some derivatives showing potent inhibitory activity (Abdelgawad et al., 2013).
Organic Synthesis and Material Science
Benzothiazole derivatives have also been applied in the synthesis of fluorescent probes for sensing pH and metal cations, demonstrating the versatility of these compounds in developing sensitive and selective sensors (Tanaka et al., 2001). Moreover, the photophysical and photochemical properties of benzothiazole and benzoxazole derivatives have been explored for potential applications in photodynamic therapy and as photosensitizers for cancer treatment, highlighting their utility in medical imaging and therapy (Pişkin et al., 2020).
Properties
IUPAC Name |
4-(2,3-dimethylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-13-6-4-7-17(14(13)2)25-11-5-8-19(23)22-20-21-16-10-9-15(24-3)12-18(16)26-20/h4,6-7,9-10,12H,5,8,11H2,1-3H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWFXSUOMAHRSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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